Ciclazindol

Antidepressant Weight gain Clinical trial

Ciclazindol is an essential tool for research programs requiring dissociation of antidepressant efficacy from weight gain, or BAT-selective thermogenesis without CNS stimulation. It is the only characterized compound with greater NA uptake inhibition in brown adipose tissue than brain, delivering a 42% body energy gain reduction in cafeteria-fed rodents. Its SUR-independent KATP channel inhibition (Kir6.2 interaction, 127 nM IC50 vs diazoxide-activated currents) makes it indispensable for patch-clamp studies where sulfonylurea mechanisms must be excluded. For obese type 2 diabetes models, ciclazindol uniquely combines hypoglycaemic and appetite-suppressant activity—a dual profile not replicated by metformin or sulfonylureas. This compound was never marketed and is available exclusively for preclinical research.

Molecular Formula C17H15ClN2O
Molecular Weight 298.8 g/mol
CAS No. 37751-39-6
Cat. No. B1668982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiclazindol
CAS37751-39-6
Synonyms10-(m-chlorophenyl)-2,3,4,10-tetrahydropyrimidol(1,2-a)indole-10-ol hydrochloride
ciclazindol
Wy 23409
Molecular FormulaC17H15ClN2O
Molecular Weight298.8 g/mol
Structural Identifiers
SMILESC1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC(=CC=C4)Cl)O
InChIInChI=1S/C17H15ClN2O/c18-13-6-3-5-12(11-13)17(21)14-7-1-2-8-15(14)20-10-4-9-19-16(17)20/h1-3,5-8,11,21H,4,9-10H2
InChIKeyVKQDZNZTPGLGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ciclazindol (CAS 37751-39-6) Procurement Guide: Tetracyclic Antidepressant & Metabolic Research Compound


Ciclazindol (WY-23409) is a tetracyclic compound originally developed as an antidepressant that also exhibits anorectic, hypoglycaemic, and thermogenic properties [1]. It acts primarily as a norepinephrine reuptake inhibitor with additional dopamine reuptake inhibition (reported DAT IC50 of 1.3 nM) [2]. Unlike many in-class agents, ciclazindol demonstrates insulin-independent glucose uptake enhancement in human skeletal muscle [3] and inhibits ATP-sensitive K+ (KATP) channels through a mechanism distinct from sulfonylureas, remaining effective after procedures that decouple the sulfonylurea receptor from the channel [4]. Although never marketed, ciclazindol remains a valuable reference tool for research into the intersection of monoaminergic and metabolic pharmacology.

Why Ciclazindol Cannot Be Replaced by Generic Antidepressants or Metabolic Agents in Research Protocols


Ciclazindol occupies a unique pharmacological intersection that no single alternative compound replicates. While amitriptyline delivers comparable antidepressant efficacy, it produces substantially greater weight gain [1]. Conversely, the structural analogue mazindol lacks ciclazindol's dissociable peripheral thermogenic effect from CNS stimulation and does not share its tissue-specific noradrenaline uptake inhibition profile in brown adipose tissue [2]. Metformin matches ciclazindol's hypoglycaemic action but fails to suppress appetite [3], while sulfonylureas stimulate insulin secretion through a SUR-dependent mechanism that ciclazindol bypasses entirely via direct Kir6.2 subunit interaction [4]. These divergent mechanisms and side-effect profiles mean that simple substitution of any single in-class or structurally related compound cannot reproduce ciclazindol's experimental phenotype.

Quantitative Differentiation Evidence for Ciclazindol Against Key Comparators


Weight Gain Incidence vs. Amitriptyline in Double-Blind Depression Trial

In a controlled, double-blind comparative trial against amitriptyline in 35 hospitalized depressed patients, ciclazindol demonstrated equivalent antidepressant efficacy (no significant difference in Hamilton Rating Scale scores or response rate) while producing markedly less weight gain. Only one-third of ciclazindol-treated patients gained weight compared to almost three-quarters in the amitriptyline group, and the mean weight gain of the amitriptyline group was over double that of the ciclazindol group [1]. Both drugs were administered at 50 mg b.d., escalated to 75 mg b.d. in poor responders, over a three-week treatment period [1].

Antidepressant Weight gain Clinical trial

Attenuated Tyramine Pressor Response Inhibition vs. Desipramine

In a double-blind crossover study in 6 healthy volunteers, a single 50-mg oral dose of ciclazindol inhibited the tyramine pressor response significantly less than desipramine (50 mg orally) [1]. This indicates weaker peripheral noradrenergic potentiation, consistent with ciclazindol's classification as a peripheral NA-reuptake blocker with no significant effect on postsynaptic α-receptors at the clinically used dose of 100 mg/day [2].

Tyramine pressor Norepinephrine reuptake Cardiovascular safety

Tissue-Selective Noradrenaline Uptake Inhibition: BAT vs. Brain Potency Relative to Mazindol

Of multiple anorectic drugs tested, only ciclazindol was a more potent inhibitor of the noradrenaline (NA) uptake system in brown adipose tissue (BAT) than in brain [1]. Kinetic analysis further revealed that ciclazindol's actions on the NA uptake system and Na+,K+-ATPase in BAT differed from those of mazindol, its close structural analogue [1]. Ciclazindol at 3–30 mg/kg i.p. increased resting oxygen consumption (VO₂) in rats without elevating locomotor activity or inducing CNS stimulation, whereas mazindol achieved separation of metabolic and CNS effects only at the lowest dose tested (0.3 mg/kg i.p.) [1]. These findings are corroborated by a separate comparative study reporting that mazindol's increase in resting metabolic rate cannot be dissociated from central stimulant actions, in contrast to ciclazindol [2].

Noradrenaline uptake Brown adipose tissue Thermogenesis

KATP Channel Inhibition via Kir6.2 Subunit: Divergence from Sulfonylurea Mechanism

Ciclazindol inhibits KATP channel currents and stimulates insulin secretion in CRI-G1 insulin-secreting cells through a mechanism distinct from sulfonylureas. Unlike tolbutamide, ciclazindol remains effective after experimental procedures that decouple the sulfonylurea receptor (SUR) from the KATP channel [1]. In inside-out patches from Xenopus oocytes expressing Kir6.2/SUR1, 10 μM ciclazindol inhibited channel activity (NfPo from 1.10 to 0.11) in the absence of sodium azide, but sensitivity was abolished following azide activation (NfPo 3.06 to 2.71), whereas tolbutamide (0.5 mM) retained full inhibitory capacity under both conditions (NfPo 2.43 to 0.41 with azide) [2]. Against diazoxide-activated KATP currents in CRI-G1 cells, ciclazindol exhibited an IC50 of 127 nM with a Hill coefficient of 0.33, and 1 μM ciclazindol applied to the intracellular surface inhibited these currents by 86.6±8.1% [1].

KATP channel Insulin secretion Sulfonylurea receptor

Hypoglycaemic Efficacy with Appetite Suppression: Differentiation from Metformin

In a clinical study, the hypoglycaemic effect of ciclazindol was compared with metformin 500 mg b.d. Metformin produced a comparable reduction in blood glucose but did not suppress appetite, whereas ciclazindol combined both hypoglycaemic activity and appetite suppression, also producing weight loss [1]. Additionally, ciclazindol increased glucose uptake into isolated human skeletal muscle independently of insulin [2], and in CRI-G1 cells it directly stimulated insulin secretion via KATP channel inhibition [3]. This dual insulin-independent and insulin-secretagogue action distinguishes it from biguanides such as metformin that act primarily via AMPK activation and hepatic gluconeogenesis suppression without appetite effects.

Hypoglycaemic Appetite suppression Metabolic syndrome

Chronic Administration in Cafeteria-Fed Rats: 42% Reduction in Body Energy Gain vs. Untreated Controls

Chronic oral administration of ciclazindol at 3.4 and 11 mg/kg/day to adult rats maintained on a palatable cafeteria diet caused a substantial 42% reduction in body energy gain compared with untreated controls [1]. This was accompanied by significant increases in BAT protein content, Na+,K+-ATPase activity, and mitochondrial proton conductance (assessed by GDP-binding capacity). At the lower dose of 1 mg/kg/day, reductions in body energy gain and increases in BAT mass were small and not statistically significant [1]. The reduced energetic efficiency was partly attributable to depressed food intake but also reflected a direct thermogenic effect mediated by BAT activation, consistent with ciclazindol's ability to stimulate resting metabolic rate and depress energetic efficiency independently of CNS stimulation [2].

Energy balance Brown adipose tissue Anti-obesity

Optimal Research and Industrial Application Scenarios for Ciclazindol Based on Quantitative Evidence


Preclinical Models of Depression Requiring Weight-Neutral Antidepressant Efficacy

In rodent models of depression or chronic mild stress where body weight is a key endpoint, ciclazindol serves as a reference compound that delivers antidepressant efficacy comparable to amitriptyline without the confound of substantial treatment-emergent weight gain. The double-blind clinical evidence demonstrating only ~33% weight-gain incidence (vs. ~75% for amitriptyline) supports its use in studies where the metabolic side effect of tricyclics must be controlled [1].

Thermogenesis and BAT Activation Studies Requiring Peripheral-Only Noradrenergic Activity

Ciclazindol is the only characterised compound that exhibits greater NA uptake inhibition in BAT than in brain, producing thermogenic VO₂ increases without concomitant locomotor stimulation. This makes it uniquely suitable for metabolic cage and indirect calorimetry experiments where CNS stimulant confounds—inherent to mazindol and amphetamine—must be excluded [2]. The 42% body energy gain reduction demonstrated in cafeteria-fed rats provides a quantitative efficacy benchmark for BAT-targeted anti-obesity programmes [3].

KATP Channel Pharmacology and SUR-Independent Insulin Secretion Research

Ciclazindol is an essential tool compound for dissecting KATP channel pharmacology, particularly for studies investigating SUR-independent mechanisms of channel inhibition. Its retained efficacy after SUR decoupling and its differential sensitivity to sodium azide activation—in contrast to tolbutamide—enable researchers to probe Kir6.2 subunit-mediated channel regulation [4]. The 127 nM IC50 against diazoxide-activated KATP currents and 86.6±8.1% inhibition at 1 μM in inside-out patches provide precise reference values for patch-clamp electrophysiology studies [5].

Dual-Action Hypoglycaemic–Anorectic Reference for Obese Type 2 Diabetes Models

For research programmes targeting the obese type 2 diabetes phenotype, ciclazindol offers a combined hypoglycaemic and appetite-suppressant profile not replicated by metformin (hypoglycaemic only) or sulfonylureas (insulin secretagogue, no appetite effect). Its insulin-independent glucose uptake enhancement in human skeletal muscle, alongside direct KATP-mediated insulin secretion, provides a dual mechanistic platform for studying integrated glycaemic and body-weight control [6].

Quote Request

Request a Quote for Ciclazindol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.